molecular formula C11H16O2 B11947165 8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 81842-00-4

8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene

Cat. No.: B11947165
CAS No.: 81842-00-4
M. Wt: 180.24 g/mol
InChI Key: OLMCIYCPPIZWPG-UHFFFAOYSA-N
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Description

8-(Prop-2-en-1-yl)-1,4-dioxaspiro[45]dec-7-ene is an organic compound with the molecular formula C12H18O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of a dioxane derivative and an allyl halide in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the allyl group, using nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted spiro compounds.

Scientific Research Applications

8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. Additionally, the compound’s structural features allow it to interact with biological membranes, potentially affecting membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4R,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene
  • (1R,4S,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene
  • (1S,4R,5S)-1-Methyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene-8-carbaldehyde

Uniqueness

8-(Prop-2-en-1-yl)-1,4-dioxaspiro[45]dec-7-ene is unique due to its dioxaspiro structure, which imparts distinct chemical and physical properties

Properties

CAS No.

81842-00-4

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

8-prop-2-enyl-1,4-dioxaspiro[4.5]dec-7-ene

InChI

InChI=1S/C11H16O2/c1-2-3-10-4-6-11(7-5-10)12-8-9-13-11/h2,4H,1,3,5-9H2

InChI Key

OLMCIYCPPIZWPG-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CCC2(CC1)OCCO2

Origin of Product

United States

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